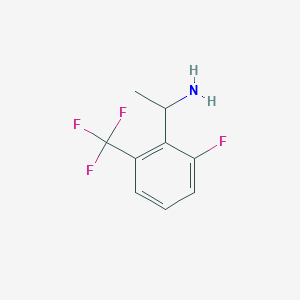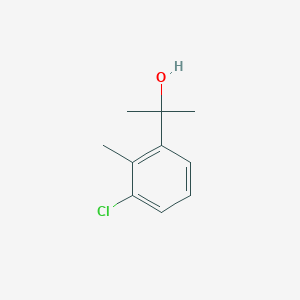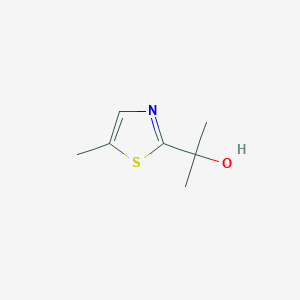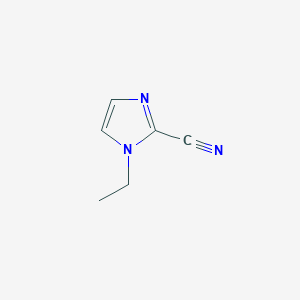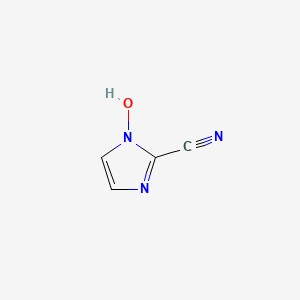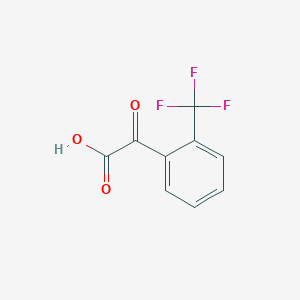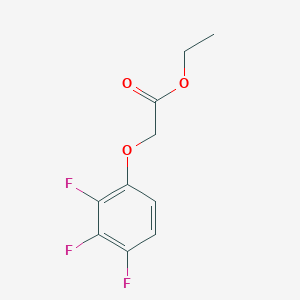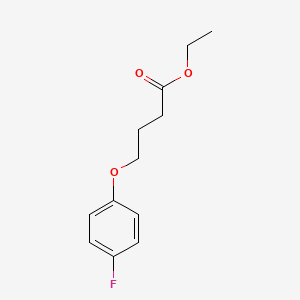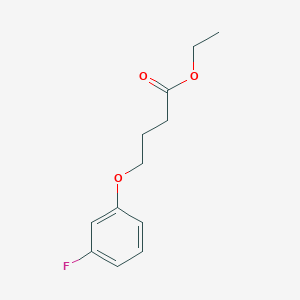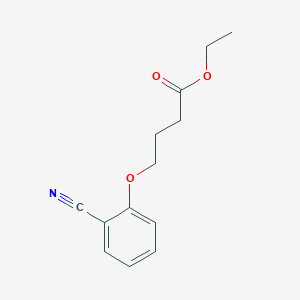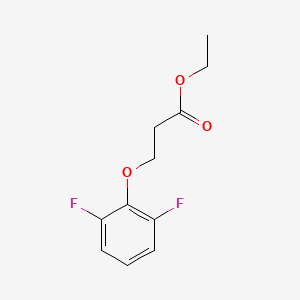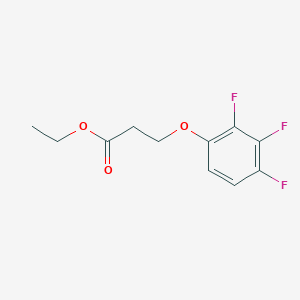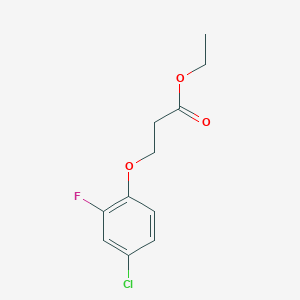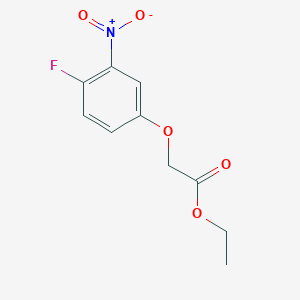
Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate is an organic compound with the molecular formula C10H10FNO5 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluoro and a nitro group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate typically involves the reaction of 4-fluoro-3-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
[ \text{4-fluoro-3-nitrophenol} + \text{ethyl bromoacetate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Electrophilic Aromatic Substitution: The fluoro and nitro groups on the phenyl ring can participate in further substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution Reagents: Nitrating agents (HNO3/H2SO4), halogenating agents (Cl2, Br2).
Major Products Formed
Reduction: Ethyl 2-(4-fluoro-3-aminophenoxy)acetate.
Hydrolysis: 2-(4-fluoro-3-nitrophenoxy)acetic acid and ethanol.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学的研究の応用
Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the fluoro group can enhance the compound’s binding affinity to target proteins.
類似化合物との比較
Similar Compounds
- Ethyl 2-(4-fluoro-2-nitrophenyl)acetate
- Ethyl 2-(3-fluoro-2-nitrophenoxy)acetate
- 2-(4-fluoro-3-nitrophenoxy)acetic acid
Uniqueness
Ethyl 2-(4-fluoro-3-nitrophenoxy)acetate is unique due to the specific positioning of the fluoro and nitro groups on the phenyl ring, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups can enhance its stability and make it a valuable intermediate in organic synthesis.
特性
IUPAC Name |
ethyl 2-(4-fluoro-3-nitrophenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO5/c1-2-16-10(13)6-17-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHPCGNWDNLUTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC(=C(C=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5,7-Dimethylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B7902410.png)
